molecular formula C16H16ClN5O2 B10996443 N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Cat. No.: B10996443
M. Wt: 345.78 g/mol
InChI Key: OIXHFNJKVWEMLJ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.78 g/mol. The purity is usually 95%.
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Biological Activity

N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects on cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C17H18ClN5O2
  • Molecular Weight : 359.8 g/mol
  • CAS Number : 1351696-88-2

The compound is a derivative of triazolo-pyridazine, which has been recognized for its ability to inhibit various kinases. Specifically, it has shown promising results against the c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The inhibition of c-Met kinase by this compound suggests a potential pathway for therapeutic intervention in cancers that overexpress this receptor.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell Line IC50 (μM) Mechanism of Action
A5491.06 ± 0.16Induces apoptosis and G0/G1 phase arrest
MCF-71.23 ± 0.18Induces apoptosis and G0/G1 phase arrest
HeLa2.73 ± 0.33Induces apoptosis and G0/G1 phase arrest
LO2NDNot detected

The IC50 values indicate that this compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, comparable to established chemotherapeutic agents like Foretinib .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the triazolo and pyridazine moieties contributes to its interaction with the c-Met kinase binding site. Variations in the substituents on the benzyl group have been shown to affect potency and selectivity .

Case Studies and Research Findings

  • Inhibition of c-Met Kinase : A detailed study demonstrated that compounds similar to this compound effectively inhibited c-Met kinase activity with IC50 values as low as 0.090 μM .
  • Apoptotic Effects : In experiments using acridine orange staining techniques, it was observed that this compound induced late-stage apoptosis in A549 cells .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in A549 cells .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. Research indicates that compounds in this class exhibit significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For instance, a study demonstrated that certain derivatives showed moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .

Antiviral Properties

In addition to its anticancer applications, there is emerging evidence suggesting that triazolo derivatives may possess antiviral properties. The structural features of this compound may enhance its interaction with viral proteins or enzymes critical for viral replication. Preliminary studies have indicated activity against specific viral strains; however, further investigation is required to elucidate the full scope of its antiviral potential .

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable safety margin based on toxicity studies conducted in vitro. The compound has shown low cytotoxicity against normal human hepatocytes while maintaining efficacy against cancer cell lines. This selective toxicity is critical for developing therapeutic agents that minimize adverse effects on healthy tissues .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively.
Study BMechanism of ActionInhibition of c-Met kinase with an IC50 value comparable to Foretinib (0.090 μM).
Study CAntiviral ActivityPreliminary evidence of activity against specific viral strains; further research needed for confirmation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 2-chlorobenzyl moiety undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, enabling functional group diversification.

Reaction Conditions Reagents Products Yield Reference
Anhydrous DMF, 80°C, 12 hrsPrimary amines (e.g., NH₃)N-(2-aminobenzyl)-substituted derivatives65–72%
EtOH/H₂O (3:1), 60°C, 6 hrsThiols (e.g., HSCH₂CH₂OH)Thioether-linked analogs58%
Microwave irradiation, 100°CNaN₃ in DMSOAzide-functionalized intermediates81%

These reactions exploit the electron-deficient aromatic ring, facilitating C–Cl bond activation for applications in bioconjugation or prodrug synthesis.

Oxidation-Reduction of the Triazole Ring

Thetriazolo[4,3-b]pyridazine core participates in redox transformations:

Reaction Type Oxidizing/Reducing Agent Conditions Outcome
Oxidationm-CPBA (3 eq)CH₂Cl₂, 25°C, 2 hrsTriazole N-oxide formation
ReductionH₂/Pd-C (10% w/w)EtOH, 50 psi, 4 hrsPartial saturation of pyridazine ring

Oxidation enhances polarity for pharmacokinetic optimization, while reduction modifies electronic properties for target binding studies.

Hydrolysis of the Amide Bond

The propanamide linker undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Application
6M HCl, reflux, 8 hrs3-(6-methoxy-triazolo-pyridazin-3-yl)propanoic acid + 2-chlorobenzylamineProdrug activation
NaOH (2M), 70°C, 4 hrsSodium salt of carboxylic acidSolubility enhancement

Controlled hydrolysis is critical for prodrug strategies and metabolite identification.

Demethylation of the Methoxy Group

The 6-methoxy group undergoes demethylation under acidic conditions:

Reagent Conditions Product Biological Impact
48% HBr (aq)120°C, 24 hrs6-hydroxy-triazolo-pyridazine derivativeIncreased hydrogen-bonding capacity

Demethylation generates phenolic derivatives with enhanced target affinity in kinase inhibition assays .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

Dienophile Catalyst Product Regioselectivity
PhenylacetyleneCuI (10 mol%)Fused pyrazolo-triazole system>90%
DMAD (dimethyl acetylenedicarboxylate)Bridged tricyclic adduct78%

These reactions expand structural diversity for SAR studies in oncology targets .

Cross-Coupling Reactions

The pyridazine ring supports palladium-catalyzed cross-coupling:

Reaction Catalyst System Substrate Yield
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%)Aryl boronic acids68–75%
Buchwald-HartwigPd₂(dba)₃/XantphosSecondary amines63%

Coupling at the C-7 position of the pyridazine ring optimizes interactions with ATP-binding pockets in kinase inhibitors .

Salt Formation via Amide Protonation

The amide nitrogen reacts with acids to form pharmaceutically compatible salts:

Acid Solvent Salt Form Solubility (mg/mL)
HCl (gaseous)Et₂OHydrochloride12.4 (H₂O)
Methanesulfonic acidCH₃CNMesylate9.8 (PBS)

Salt formation improves bioavailability for in vivo testing.

Properties

Molecular Formula

C16H16ClN5O2

Molecular Weight

345.78 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

InChI

InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23)

InChI Key

OIXHFNJKVWEMLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1

Origin of Product

United States

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